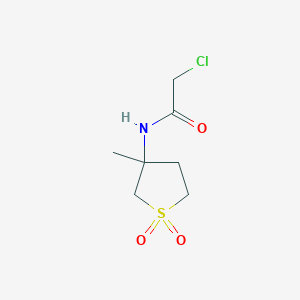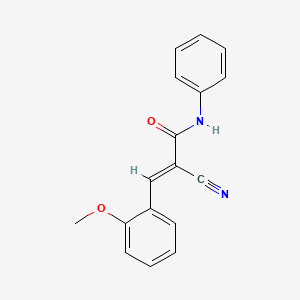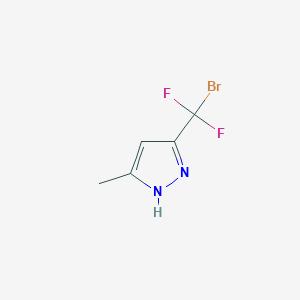
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromodifluoromethyl group is a common functional group in organic chemistry, often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole” were not found, similar compounds have been synthesized through various methods. For instance, unsymmetrical S-(bromodifluoromethyl)diarylsulfonium salts were synthesized by treating corresponding (bromodifluoromethyl)arylsulfoxides and substituted benzenes with triflic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . These processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “this compound” were not found, similar compounds have been analyzed for their thermal, physical, mechanical, and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Essential Role of Ancillary Ligand in Color Tuning : A study reported the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These complexes displayed a wide range of redox and emission properties, which were significantly influenced by the nature of the ancillary tetrazolate ligand. This research highlights the potential application of such complexes in the construction of polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
Antifungal Activity and Structure-Activity Relationships : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activities against seven phytopathogenic fungi. Notably, one compound exhibited higher antifungal activity than boscalid, a commercial fungicide. This study underscores the potential of these compounds in developing new antifungal agents (Du et al., 2015).
Applications in Materials Science
Heteroleptic Cyclometalated Iridium(III) Complexes for Blue Phosphorescence : Research into heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles aimed to achieve highly efficient, room-temperature blue phosphorescence. These findings are crucial for the development of blue phosphorescent emitters in organic electronics, highlighting the role of pyrazole derivatives in advancing material sciences (Yang et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .
Eigenschaften
IUPAC Name |
3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPIDIJEGEGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2663139.png)
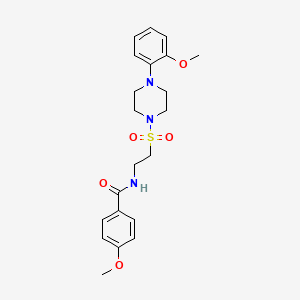
![6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2663144.png)
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
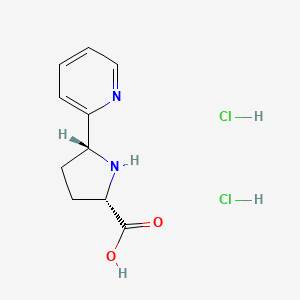
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)
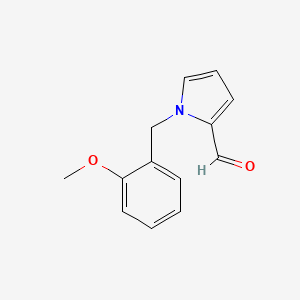
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
